molecular formula C13H8N4S2 B11227645 2,7-Di(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2,7-Di(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11227645
M. Wt: 284.4 g/mol
InChI Key: OYXSFJCEEQLRMQ-UHFFFAOYSA-N
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Description

2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolo-pyrimidine core with thiophene substituents at the 2 and 7 positions. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of nitrogen atoms in the triazolo-pyrimidine ring and sulfur atoms in the thiophene rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition with nitrile, and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and environmental friendliness make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-pyrimidine core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolo-pyrimidine core.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen and sulfur atoms facilitate hydrogen bonding and dipole interactions, which are crucial for its biological activity. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites and blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-BIS(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of thiophene rings, which enhance its electronic properties and biological activity. The combination of nitrogen and sulfur atoms in its structure provides a distinct set of chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C13H8N4S2

Molecular Weight

284.4 g/mol

IUPAC Name

2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H8N4S2/c1-3-10(18-7-1)9-5-6-14-13-15-12(16-17(9)13)11-4-2-8-19-11/h1-8H

InChI Key

OYXSFJCEEQLRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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